[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
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Overview
Description
[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate is a complex organic compound with a unique structure This compound belongs to the class of steroids, characterized by its cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves multiple steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical transformations. These transformations include acetylation, hydroxylation, and oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Large-scale reactors and continuous flow systems are employed to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and alkanes.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones and carboxylic acids, while reduction reactions may produce alcohols and alkanes.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate is used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its role in cell signaling pathways and its impact on cellular metabolism.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of hormonal disorders and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it a valuable component in various formulations and products.
Mechanism of Action
The mechanism of action of [2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate involves its interaction with specific molecular targets. It binds to receptors and enzymes, modulating their activity and influencing cellular pathways. The compound’s effects are mediated through its ability to alter gene expression and protein function, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
[2-(3-Hydroxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate: Similar structure but lacks the acetyl group.
[2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
The uniqueness of [2-(3-Acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate lies in its specific functional groups and their arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(3-acetyloxy-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-20,22,28,30H,5-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAODEALOJFHBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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